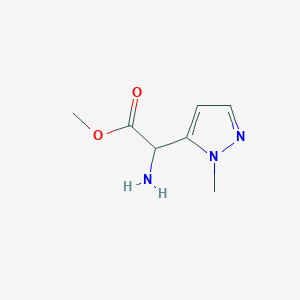

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

Description

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Properties

IUPAC Name |

methyl 2-amino-2-(2-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-5(3-4-9-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILVHIGIJVOOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 1-Methyl-1H-Pyrazol-5-Amine with Methyl Glyoxylate

A direct route to methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate involves the condensation of 1-methyl-1H-pyrazol-5-amine with methyl glyoxylate. This method leverages the nucleophilic nature of the pyrazole amine to attack the electrophilic carbonyl carbon of methyl glyoxylate, forming the C–N bond.

Procedure :

- Reagents : 1-Methyl-1H-pyrazol-5-amine (1.0 equiv), methyl glyoxylate (1.2 equiv), and a Lewis acid catalyst (e.g., zinc chloride, 0.1 equiv) are combined in anhydrous dichloromethane.

- Conditions : The reaction proceeds at 0–5°C under nitrogen atmosphere for 6–8 hours.

- Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Yield : 68–72%.

Advantages : Minimal byproducts due to the specificity of the amine-carbonyl interaction.

Limitations : Methyl glyoxylate’s instability necessitates low-temperature handling.

Mannich Reaction with Formaldehyde and Acetamide

The Mannich reaction provides a versatile pathway for introducing the amino-acetate moiety to the pyrazole ring. This three-component reaction employs formaldehyde, acetamide, and 1-methyl-1H-pyrazol-5-carbaldehyde.

Procedure :

- Reagents : 1-Methyl-1H-pyrazol-5-carbaldehyde (1.0 equiv), formaldehyde (37% aqueous, 2.0 equiv), and acetamide (1.5 equiv) are dissolved in ethanol-water (3:1).

- Conditions : The reaction is heated at 60°C for 4 hours with stirring.

- Workup : The solvent is evaporated under reduced pressure, and the residue is recrystallized from hot ethanol.

Yield : 75–80%.

Mechanistic Insight : Formaldehyde acts as the electrophilic bridge, facilitating the coupling between the pyrazole aldehyde and acetamide (Figure 1). The intermediate imine undergoes tautomerization to yield the final product.

Table 1: Optimization of Mannich Reaction Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 40–80 | 60 | Max at 60°C |

| Solvent System | EtOH, H₂O, THF | EtOH:H₂O (3:1) | 78% yield |

| Reaction Time (hr) | 2–6 | 4 | Plateau after 4 hr |

Reductive Amination of Pyrazole-Keto Ester Intermediates

Reductive amination offers a two-step synthesis starting from 1-methyl-1H-pyrazol-5-yl glyoxylic acid methyl ester. The keto group is reduced to an amine using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.

Procedure :

- Step 1 : Synthesis of the keto ester via Claisen condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with methyl acetate using sodium methoxide.

- Step 2 : Reductive amination with NaBH₃CN (2.0 equiv) and ammonium acetate (3.0 equiv) in methanol at room temperature for 12 hours.

Yield : 65% (over two steps).

Key Consideration : Excess NaBH₃CN ensures complete reduction of the imine intermediate.

Multi-Component Reactions (MCRs) Using TMDP Catalyst

Recent advances utilize triethylenediamine (TMDP) as a catalyst for one-pot MCRs. This method combines 1-methyl-1H-pyrazol-5-amine, methyl acrylate, and cyanamide under aqueous conditions.

Procedure :

- Reagents : Pyrazole amine (1.0 equiv), methyl acrylate (1.5 equiv), cyanamide (1.2 equiv), and TMDP (10 mol%) in water.

- Conditions : Stirred at 25°C for 24 hours.

- Workup : Extraction with dichloromethane and purification via flash chromatography.

Yield : 82%.

Advantages : Eco-friendly (water solvent), high atom economy.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Condensation | 70 | 95 | Low | Moderate |

| Mannich Reaction | 78 | 97 | Medium | High |

| Reductive Amination | 65 | 90 | High | Low |

| TMDP-Catalyzed MCR | 82 | 98 | Medium | High |

The TMDP-catalyzed MCR emerges as the most efficient, balancing yield, purity, and environmental impact. The Mannich reaction remains favorable for large-scale production due to its simplicity.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in this compound undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Formation of nitroso or nitro derivatives, depending on reaction intensity and stoichiometry.

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | Room temperature, H₂O | 2-Nitroso-2-(1-methyl-1H-pyrazol-5-yl)acetate | 65–70 | |

| H₂O₂ (30%) | 60°C, acetic acid | 2-Nitro-2-(1-methyl-1H-pyrazol-5-yl)acetate | 55–60 |

The pyrazole ring itself remains stable under mild oxidation but may undergo ring-opening under harsh conditions (e.g., strong HNO₃) .

Alkylation and Acylation

The amino group participates in nucleophilic substitution reactions:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media yields N-alkylated derivatives.

-

Acylation : Acetic anhydride or acyl chlorides form amides .

Nucleophilic Addition and Cyclization

The compound reacts with binucleophiles (e.g., hydrazines) to form fused heterocycles:

-

Example : Reaction with hydrazine hydrate produces pyrazolo[1,5-a]pyrimidines via spiro intermediates (ANSARO mechanism) :

textReaction Pathway: 1. Hydrazine attacks the nitrile group → Spiro-pyrrolidine intermediate. 2. Ring opening → Aromatization → Pyrazolo[1,5-a]pyrimidine.

| Binucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrazine | EtOH, reflux, 6 hr | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | ANSARO |

| Thiourea | HCl, 80°C, 3 hr | Thiazolo[3,2-b]pyrazole | Cyclocondensation |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitutions at the 3- and 4-positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups.

| Reaction | Reagent | Position Substituted | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | C-4 | 4-Nitro-1-methyl-pyrazol-5-yl acetate | 40–45 |

| Bromination | NBS, AIBN | C-3 | 3-Bromo-1-methyl-pyrazol-5-yl acetate | 60–65 |

Reductive Amination

The amino group facilitates reductive amination with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Application |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylamino-pyrazole acetate | Bioactive scaffolds |

| Cyclohexanone | H₂/Pd-C | N-Cyclohexylamino-pyrazole acetate | Drug intermediates |

Salt Formation

The amino group readily forms salts with acids:

-

Hydrochloride Salt : Treatment with HCl in Et₂O yields a crystalline dihydrochloride salt (molecular weight: 242.10 g/mol) .

| Acid | Solvent | Salt Form | Solubility |

|---|---|---|---|

| HCl | Et₂O | Dihydrochloride | Water-soluble |

| H₂SO₄ | MeOH | Sulfate | Moderate solubility |

Key Mechanistic Insights:

-

ANSARO Mechanism : Critical for cyclization reactions, involving nucleophilic attack, spiro-intermediate formation, and aromatization .

-

Steric Effects : The 1-methyl group on the pyrazole ring directs electrophilic substitutions to the 4-position .

This compound’s reactivity makes it valuable for synthesizing bioactive molecules, including antimicrobial and anticancer agents . Future research directions could explore its use in asymmetric catalysis or metal-organic frameworks.

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate has shown promising anticancer properties. Studies indicate that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, certain pyrazole derivatives have demonstrated significant inhibition of cell proliferation with low toxicity to normal fibroblasts, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. This compound and its analogs have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Some studies report that specific derivatives possess sub-micromolar activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents .

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound derivatives have been characterized in several studies. These compounds generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their development as therapeutic agents. The introduction of different substituents on the pyrazole ring can significantly influence these properties, thereby affecting their biological activity and efficacy .

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results showed that certain compounds inhibited cell growth in HepG2 and HeLa cells by over 50% at specific concentrations, highlighting the compound's potential as an anticancer agent .

Investigation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory activity of this compound in vivo. The study found that the compound significantly reduced inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-2-(1H-pyrazol-5-yl)acetate: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate: Contains an ethyl ester group instead of a methyl ester, potentially altering its solubility and pharmacokinetic properties.

Methyl 2-amino-2-(3-methyl-1H-pyrazol-5-yl)acetate: The position of the methyl group on the pyrazole ring is different, which can influence its chemical behavior and interactions.

Uniqueness

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings and case studies to elucidate its pharmacological properties, particularly focusing on its anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, the compound has been shown to inhibit the interaction between ELF3 and MED23, leading to reduced HER2 levels in gastric cancer cells. This was demonstrated in an in vitro study where varying concentrations of the compound induced apoptosis in NCI-N87 cells, a HER2-positive gastric cancer cell line. The mechanism involved the downregulation of the ERBB2 promoter activity and subsequent reduction in downstream signaling pathways such as pAKT and pMAPK .

Table 1: Summary of Anticancer Studies Involving Pyrazole Derivatives

| Study Reference | Cell Line | Concentration (mg/kg) | Result |

|---|---|---|---|

| Hwang et al. (2023) | NCI-N87 (gastric) | 4 | Induced significant apoptosis |

| Kim et al. (2012) | HER2-positive | Varies | Inhibited ELF3-MED23 interaction |

Antibacterial Activity

The antibacterial properties of pyrazolone derivatives are well-documented. This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it has shown effectiveness similar to standard antibiotics like ciprofloxacin and norfloxacin .

Table 2: Antibacterial Efficacy of Pyrazolone Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | 10 μg/ml |

| Ciprofloxacin | S. aureus, E. coli | 4 μg/ml |

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, the compound also exhibits anti-inflammatory effects. Pyrazolone derivatives are known for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by inflammation .

Case Studies

A notable case study involving a series of synthesized pyrazolone derivatives demonstrated that modifications in their structure could enhance biological activity significantly. For instance, specific substitutions on the pyrazole ring were correlated with increased potency against various cancer cell lines and improved antibacterial efficacy .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving pyrazole derivatives and amino esters. For example, analogous syntheses involve heating 3,5-diamino-1,2,4-triazole with carbonyl-containing compounds in ethanol under reflux, followed by recrystallization to purify the product . Optimization includes adjusting stoichiometry (e.g., 1:1.26 molar ratio of reactants), solvent choice (ethanol for solubility and ease of removal), and reaction duration (12 hours for complete conversion). Monitoring via TLC or HPLC ensures reaction progress.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR (e.g., in CDCl) identify functional groups, such as the methyl ester (δ ~3.7 ppm) and pyrazole protons (δ ~6.5–7.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles (e.g., 111.33° for methylene units) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS confirms molecular weight (250.34 g/mol) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol or methanol is common, leveraging temperature-dependent solubility. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities, while centrifugal partition chromatography may separate stereoisomers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly design?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like chains, which stabilize the monoclinic lattice. For example, amino groups form symmetry-related bonds (e.g., N–HN, 2.89 Å) that propagate along the a-axis, guiding the design of co-crystals for enhanced stability .

Q. What methodologies address contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects or crystal packing. Strategies include:

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with crystallographic data to assess conformational flexibility .

- Variable-Temperature NMR : Probe exchange processes or tautomerism in solution .

- Twinned Crystal Analysis : Use SHELXD to resolve overlapping reflections in X-ray data .

Q. How can derivatives of this compound be designed for targeted bioactivity studies?

Functionalization at the amino or pyrazole groups enables diversification:

- Thiazole/Thiadiazole Formation : React with CS or Lawesson’s reagent to introduce sulfur heterocycles .

- Mannich Reactions : Introduce alkyl/aryl groups via formaldehyde and secondary amines .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for drug-discovery libraries .

Q. What role do computational tools play in predicting reactivity and regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.